Superior ACE Inhibitory Potency of H-Lys-Trp-OH Among Dipeptides from Sardine Hydrolysate
In a study isolating multiple ACE-inhibitory peptides from sardine muscle hydrolysate, H-Lys-Trp-OH exhibited the highest potency, with an IC50 of 1.63 µM [1]. This was the most active among 11 newly identified peptides, all of which had IC50 values below 100 µM. In comparison, other vendors report an IC50 of 7.8 µM for this compound in different assay setups, highlighting the importance of experimental context [2].
| Evidence Dimension | ACE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.63 µM |
| Comparator Or Baseline | Other dipeptides from the same study (IC50 < 100 µM) |
| Quantified Difference | At least ~60-fold more potent than the least active peptides in the study |
| Conditions | In vitro ACE inhibition assay |
Why This Matters
This demonstrates H-Lys-Trp-OH's potential as one of the most potent naturally occurring ACE-inhibitory dipeptides identified from this source, making it a key benchmark for studies on food-derived antihypertensive compounds.
- [1] Matsufuji H, Matsui T, Seki E, Osajima K, Nakashima M, Osajima Y. Angiotensin I-converting enzyme inhibitory peptides in an alkaline protease hydrolyzate derived from sardine muscle. Biosci Biotechnol Biochem. 1994;58(12):2244-5. doi:10.1271/bbb.58.2244. View Source
- [2] TargetMol. (n.d.). H-Lys-Trp-OH (KW) Product Page. View Source
